molecular formula C22H42O10S2 B12381182 (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12381182
M. Wt: 530.7 g/mol
InChI Key: KCKWVWTWZSDYGI-HYLFJBCQSA-N
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Description

The compound “(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a decyldisulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and introduction of the decyldisulfanyl group. Typical reaction conditions may involve the use of protecting groups such as acetals or silyl ethers, and reagents like thiols and oxidizing agents for the formation of disulfide bonds.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield aldehydes or ketones, while reduction of the disulfide bond would yield thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying disulfide bond formation and reduction in biological systems.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in biological systems, the decyldisulfanyl group may interact with thiol-containing proteins, affecting their function. The hydroxyl groups may participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(octyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
  • (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(dodecyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

The uniqueness of the compound lies in the length of the alkyl chain in the decyldisulfanyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological molecules.

Properties

Molecular Formula

C22H42O10S2

Molecular Weight

530.7 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H42O10S2/c1-2-3-4-5-6-7-8-9-10-33-34-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1

InChI Key

KCKWVWTWZSDYGI-HYLFJBCQSA-N

Isomeric SMILES

CCCCCCCCCCSS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCSSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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